2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one
Brand Name: Vulcanchem
CAS No.: 60681-96-1
VCID: VC15570900
InChI: InChI=1S/C15H11NO3/c1-18-13-9-5-3-7-11(13)14-16-12-8-4-2-6-10(12)15(17)19-14/h2-9H,1H3
SMILES:
Molecular Formula: C15H11NO3
Molecular Weight: 253.25 g/mol

2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one

CAS No.: 60681-96-1

Cat. No.: VC15570900

Molecular Formula: C15H11NO3

Molecular Weight: 253.25 g/mol

* For research use only. Not for human or veterinary use.

2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one - 60681-96-1

Specification

CAS No. 60681-96-1
Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
IUPAC Name 2-(2-methoxyphenyl)-3,1-benzoxazin-4-one
Standard InChI InChI=1S/C15H11NO3/c1-18-13-9-5-3-7-11(13)14-16-12-8-4-2-6-10(12)15(17)19-14/h2-9H,1H3
Standard InChI Key UAVIZUPEDGFRTN-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)O2

Introduction

Structural and Chemical Properties

Molecular Architecture

2-(2-Methoxyphenyl)-4H-3,1-benzoxazin-4-one features a benzoxazine core, where a benzene ring is fused with a six-membered oxazine ring containing one oxygen and one nitrogen atom. The methoxy group at the 2-position of the phenyl substituent enhances the compound’s electronic profile, influencing its reactivity and interactions with biological targets. The molecular structure is confirmed by spectral data, including 1H^1\text{H}-NMR and IR spectroscopy, which reveal characteristic peaks for the aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (1,680 cm1^{-1}) .

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC15H11NO3\text{C}_{15}\text{H}_{11}\text{NO}_{3}
Molecular Weight253.25 g/mol
Density1.54 g/cm3^3
Boiling Point447.1°C at 760 mmHg
Flash Point224.2°C
LogP3.63
PSA52.33 Å2^2

The compound’s lipophilicity (LogP = 3.63) suggests moderate membrane permeability, a critical factor in its bioavailability . Its polar surface area (PSA) of 52.33 Å2^2 aligns with values observed in orally bioavailable drugs, indicating potential for pharmaceutical development.

Spectral Characterization

  • IR Spectroscopy: Strong absorption bands at 1,680 cm1^{-1} (C=O stretch) and 1,250 cm1^{-1} (C-O-C ether stretch) confirm the oxazinone ring .

  • 1H^1\text{H}-NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm, while the methoxy group resonates as a singlet at δ 3.85 ppm .

  • 13C^{13}\text{C}-NMR: The carbonyl carbon of the oxazinone ring is observed at δ 165 ppm, with aromatic carbons in the range of δ 110–150 ppm .

Synthesis Methods

Conventional Synthesis Pathways

The synthesis of 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one typically begins with anthranilic acid derivatives. In a representative procedure, 2-aminobenzoic acid reacts with acetic anhydride under reflux to form an intermediate acetylated product, which cyclizes to yield the benzoxazinone core . The methoxyphenyl group is introduced via Friedel-Crafts acylation or Suzuki coupling, though the former is more commonly reported in patents .

Example Synthesis (Adapted from ):

  • Step 1: Reflux 2-aminobenzoic acid (1.37 g, 0.01 mol) with acetic anhydride (15 mL) at 35–40°C for 50–55 minutes.

  • Step 2: Remove excess solvent under reduced pressure and extract the crude product with petroleum ether.

  • Step 3: Recrystallize the residue from ethanol to obtain pure 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one (yield: 79%) .

Patent-Based Innovations

A Bayer Pharmaceuticals patent (WO2006/12577 A2) discloses an optimized route using 6-bromo-2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one as a precursor. Bromination at the 6-position enhances electrophilic substitution reactivity, facilitating downstream functionalization .

Biological Activities and Mechanisms

Antimicrobial Activity

2-(2-Methoxyphenyl)-4H-3,1-benzoxazin-4-one exhibits broad-spectrum antibacterial activity, particularly against Gram-positive pathogens.

Table 2: Minimum Inhibitory Concentrations (MICs)

Bacterial StrainMIC (μg/mL)Source
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa50.0

The compound disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), a mechanism analogous to β-lactam antibiotics. Additionally, it interferes with DNA gyrase activity, impairing replication in Gram-negative strains .

Research Findings and Applications

Derivative Synthesis and SAR Studies

Modifying the methoxyphenyl moiety significantly impacts bioactivity. For instance, replacing the methoxy group with a nitro group (as in 6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one) enhances antibacterial potency but reduces solubility . Conversely, hydroxylation at the 4-position improves antioxidant capacity, as seen in compound 5 from , which scavenges 78% of DPPH radicals at 100 μM .

Industrial and Pharmaceutical Applications

  • Antibacterial Agents: Formulated as topical creams for methicillin-resistant Staphylococcus aureus (MRSA) infections.

  • Anticancer Adjuvants: Investigated in combination therapies to reduce chemotherapy resistance .

Comparative Analysis with Related Benzoxazinones

2-Methyl-4H-3,1-Benzoxazin-4-One

This simpler derivative (CAS 525-76-8) lacks the methoxyphenyl group, resulting in reduced antimicrobial potency (MIC for S. aureus = 50 μg/mL) . Its primary use is as a synthetic intermediate for more complex benzoxazinones .

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